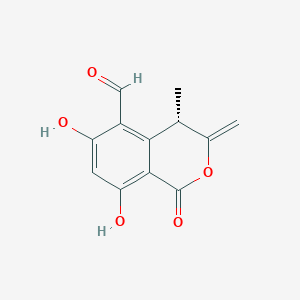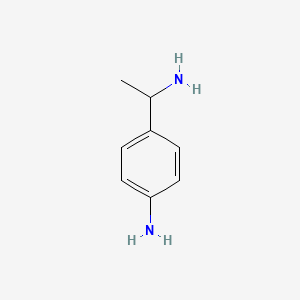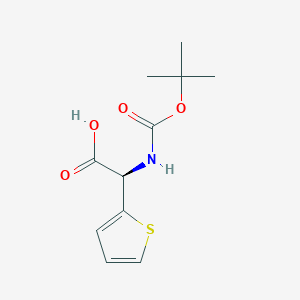
Ascochin
Descripción general
Descripción
Ascochin es un derivado de isocumarina y un metabolito fúngico identificado en las especies de Ascochyta. Demuestra una actividad antimicrobiana significativa, inhibiendo el crecimiento de diversas bacterias, hongos y algas . This compound es conocido por sus propiedades antifúngicas, antibacterianas y fitotóxicas .
Aplicaciones Científicas De Investigación
Ascochin tiene una amplia gama de aplicaciones de investigación científica:
Química: this compound se utiliza como compuesto modelo en el estudio de los derivados de isocumarina y sus propiedades químicas.
Biología: Se utiliza para estudiar las interacciones entre los metabolitos fúngicos y diversos microorganismos.
Medicina: Las propiedades antimicrobianas de this compound lo convierten en un candidato potencial para el desarrollo de nuevos antibióticos y agentes antifúngicos.
Industria: This compound se explora por su posible uso en aplicaciones agrícolas como pesticida natural debido a sus propiedades fitotóxicas .
Mecanismo De Acción
El mecanismo de acción de Ascochin implica su interacción con los componentes celulares de los microorganismos. Altera la integridad de la membrana celular, provocando la lisis y la muerte celular. This compound se dirige a diversas vías moleculares involucradas en la síntesis de la pared celular y la producción de energía, lo que lo hace eficaz contra un amplio espectro de microorganismos .
Análisis Bioquímico
Biochemical Properties
Ascochin plays a significant role in biochemical reactions, particularly in the management of reactive oxygen species. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the growth of the bacterium Bacillus megaterium, the plant pathogenic fungus Microbotryum violaceum, and the alga Chlorella fusca . These interactions suggest that this compound may interfere with essential cellular processes in these organisms, leading to their inhibition or death.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound’s antifungal activity suggests that it may disrupt fungal cell wall synthesis or interfere with fungal metabolic pathways . Additionally, its antibacterial properties indicate that this compound may inhibit bacterial protein synthesis or disrupt bacterial cell membrane integrity.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways in target organisms . This inhibition can lead to the accumulation of toxic intermediates or the depletion of critical metabolites, ultimately resulting in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable when stored at -20°C, with a stability of up to four years . Its degradation and long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to adaptive responses in target organisms, such as the development of resistance mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and effectively inhibit target organisms. At high doses, this compound can cause toxic or adverse effects, such as damage to host tissues or disruption of normal cellular processes . Threshold effects have been observed, where a certain concentration of this compound is required to achieve a significant inhibitory effect.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels in target organisms. For example, this compound’s inhibition of specific enzymes can lead to the accumulation of certain metabolites, disrupting normal metabolic processes and leading to cell death .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells. For instance, this compound may be actively transported into fungal cells, where it exerts its antifungal effects . Its distribution within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within target cells through targeting signals or post-translational modifications. For example, this compound may localize to the fungal cell wall or membrane, where it disrupts essential processes and leads to cell death .
Métodos De Preparación
Ascochin se aísla típicamente del hongo endófito Ascochyta species . Las rutas sintéticas y las condiciones de reacción para this compound implican la extracción y purificación de cultivos fúngicos.
Análisis De Reacciones Químicas
Ascochin sufre diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados alcohólicos correspondientes.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados a partir de estas reacciones incluyen derivados de quinona, alcoholes e isocumarinas sustituidas .
Comparación Con Compuestos Similares
Ascochin es único debido a su estructura específica de isocumarina y su actividad antimicrobiana de amplio espectro. Compuestos similares incluyen:
Cumarina: Otro compuesto con propiedades antimicrobianas pero con una estructura química diferente.
Isocumarina: Una clase de compuestos similares a this compound pero con diferentes grados de actividad antimicrobiana.
Derivados de quinona: Compuestos que comparten productos de oxidación similares con this compound y exhiben propiedades antimicrobianas
Propiedades
IUPAC Name |
(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKIJHXPWYIGIM-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the absolute configuration of ascochin and how was it determined?
A1: this compound was first isolated from the endophytic fungus Ascochyta sp. []. The absolute configuration of the biologically active isocoumarin derivative, (4S)-(+)-ascochin, was determined to be (4S)-(+) using a novel solid-state Time-Dependent Density Functional Theory/Circular Dichroism (TDDFT/CD) methodology [, ]. This method utilized the X-ray coordinates from the crystal structure as input for the calculations, providing a reliable means to determine the absolute configuration.
Q2: Were any chemical modifications performed on this compound and how did this impact its CD spectrum?
A2: Researchers converted (4S)-(+)-ascochin into its corresponding (3S,4S)-dihydroisocoumarin derivative via catalytic hydrogenation []. Analysis of the measured and calculated CD spectra of both the original this compound and its dihydro derivative allowed for an in-depth study of the correlation between absolute configuration and the n-π* transition Cotton effect []. This research provides valuable insight into the relationship between structure and chiroptical properties in isocoumarin derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)













